1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine
Overview
Description
The compound “1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine” is also known by several synonyms such as “4-(Ethoxycarbonylmethylene)-1-(tert-butoxycarbonyl)piperidine”, “4-[(Ethoxycarbonyl)methylene]piperidine-1-carboxylic acid tert-butyl ester”, and "tert-Butyl 4-(2-ethoxy-2-oxoethylidene)-1-piperidinecarboxylate" .
Molecular Structure Analysis
The molecular formula of the compound is C14H23NO4 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.34 . It has a melting point of 85 °C, a boiling point of 354℃, and a flash point of 168℃ . The compound is a white to almost white powder or crystal . It has a predicted pKa of -1.46±0.20 .Scientific Research Applications
1. Coupling Agent in Peptide Synthesis Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), related to 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, is used as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. It's applied in both solid phase and solution phase peptide synthesis, showing high reactivity and efficiency (Thalluri et al., 2013).
2. Synthesis of Biologically Active Compounds Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a compound similar to this compound, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (Schramm et al., 2009).
3. Inhibitors in Aminopeptidase N Compounds derived from N-substituted-2,6-dioxopiperidin, related to this compound, have been synthesized and evaluated as inhibitors of aminopeptidase N, an enzyme overexpressed in tumor cells. These compounds show potential in tumor invasion, metastasis, and angiogenesis studies (Xu Wen-fang, 2011).
4. Sulfonic Acid Catalyst for Synthesis of Biological Compounds Boron nitride nanomaterial based sulfonic acid catalysts are used for synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. These catalysts, related to the chemical structure of this compound, have applications in molecular docking and Hsp90 protein studies (Murugesan et al., 2017).
5. Synthesis of Local Anesthetic Drugs 2,5-Dimethylpiperid-4-one, related to this compound, is used in the production of the local-anesthetic drug rihlocaine. This demonstrates the potential use of similar compounds in pharmaceutical applications (Murzagulova et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWNEHNGQWVBP-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCN(CC1(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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